molecular formula C7H10N2O3 B13695315 [3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol

[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13695315
M. Wt: 170.17 g/mol
InChI Key: VZANAPLXQLYHEY-UHFFFAOYSA-N
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Description

[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol is a compound that features a tetrahydrofuran ring fused with an oxadiazole ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the tetrahydrofuran ring followed by the introduction of the oxadiazole ring and the methanol group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol is unique due to its combined structure, which imparts properties from both tetrahydrofuran and oxadiazole. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C7H10N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h5,10H,1-4H2

InChI Key

VZANAPLXQLYHEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NOC(=N2)CO

Origin of Product

United States

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